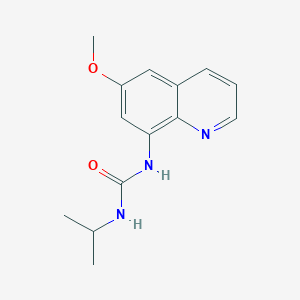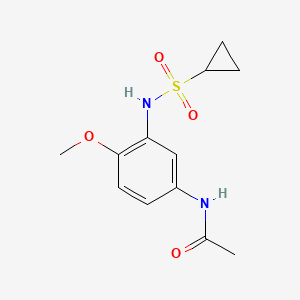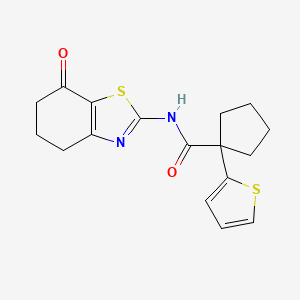
1-(6-methoxyquinolin-8-yl)-3-(propan-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-methoxyquinolin-8-yl)-3-(propan-2-yl)urea, also known as 6-MPU, is a synthetic derivative of quinoline and urea, and is widely used in scientific research. 6-MPU has been found to possess a variety of properties and has been used in a wide range of applications, including as a ligand for metal complexes, a fluorescent dye, a photoinitiator, and a catalyst.
Applications De Recherche Scientifique
1-(6-methoxyquinolin-8-yl)-3-(propan-2-yl)urea has been used in a wide range of scientific research applications. It has been used as a ligand for metal complexes, a fluorescent dye, a photoinitiator, and a catalyst. This compound has also been used in the synthesis of other compounds, such as quinoline-8-sulfonamides, quinoline-8-sulfonamides, and quinoline-8-carboxamides.
Mécanisme D'action
1-(6-methoxyquinolin-8-yl)-3-(propan-2-yl)urea has been found to interact with metal complexes, such as Cu(II) and Pd(II), via chelation. This interaction is believed to be due to the presence of the quinoline ring, which is able to form a complex with the metal ion. This compound has also been found to act as a fluorescent dye, with the quinoline ring acting as a chromophore.
Biochemical and Physiological Effects
This compound has been found to have some biochemical and physiological effects. It has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. This compound has also been found to have antioxidant and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(6-methoxyquinolin-8-yl)-3-(propan-2-yl)urea has several advantages for use in lab experiments. It is a relatively inexpensive compound, and is easily synthesized from readily available starting materials. It is also a relatively stable compound, with a relatively long shelf life. However, this compound is a relatively toxic compound, and should be handled with caution.
Orientations Futures
There are several potential future directions for 1-(6-methoxyquinolin-8-yl)-3-(propan-2-yl)urea research. One potential direction is to further explore its potential as a ligand for metal complexes, as well as its potential for use in the synthesis of other compounds. Another potential direction is to further explore its biochemical and physiological effects, such as its potential as an inhibitor of the enzyme acetylcholinesterase. Additionally, further research into the toxicity of this compound and its potential for use in drug discovery could be beneficial. Finally, further research into the potential applications of this compound in other fields, such as materials science and nanotechnology, could be beneficial.
Méthodes De Synthèse
1-(6-methoxyquinolin-8-yl)-3-(propan-2-yl)urea can be synthesized from quinoline-8-carboxylic acid and propan-2-ol by a two-step reaction. In the first step, the quinoline-8-carboxylic acid is reacted with propan-2-ol in the presence of a base such as potassium carbonate. This reaction produces an intermediate, which is then reacted with a base such as sodium hydroxide to produce this compound.
Propriétés
IUPAC Name |
1-(6-methoxyquinolin-8-yl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9(2)16-14(18)17-12-8-11(19-3)7-10-5-4-6-15-13(10)12/h4-9H,1-3H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXYNCBWQRBUCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(5-bromofuran-2-amido)phenyl]pyridine-2-carboxamide](/img/structure/B6581588.png)
![N-[2-(1-benzofuran-2-amido)phenyl]pyridine-2-carboxamide](/img/structure/B6581593.png)
![N-[2-(2-methoxyacetamido)-5-(thiophen-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6581600.png)
![N-[2-acetamido-5-(thiophen-3-yl)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B6581605.png)
![N-(2-{[(2-phenylethyl)carbamoyl]amino}-4-(thiophen-3-yl)phenyl)acetamide](/img/structure/B6581606.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[3-(4-fluorophenoxy)phenyl]methyl}acetamide](/img/structure/B6581626.png)

![2-(2-chloro-6-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B6581648.png)
![N-(4-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B6581649.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide](/img/structure/B6581653.png)
![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6581660.png)
![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6581661.png)